Diisopropyl isopropylphosphonate
Overview
Description
Diisopropylphosphite is an organophosphorus compound with the formula (i-PrO)2P(O)H (i-Pr = CH(CH3)2). The molecule is tetrahedral and it is a colorless viscous liquid .
Synthesis Analysis
Diisopropylphosphite compounds can be prepared by treating phosphorus trichloride with isopropanol . The microwave-accelerated McKenna synthesis of phosphonic acids has been used to prepare a series of dialkyl methylphosphonates . The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .Molecular Structure Analysis
The molecular structure of diisopropylphosphite is tetrahedral . The chemical formula is C6H15O3P and the molar mass is 166.157 g·mol−1 .Chemical Reactions Analysis
Diisopropylphosphite is characterized by electron ionization mass spectra and retention indices (RIs) on an RTX-5 standard nonpolar stationary phase . It was established that, in the presence of even one chiral center in the alkyl fragments (for example, in sec-alkanol esters), dialkyl phosphonates were detected in the form of several chromatographic signals due to diastereomers with differences in the retention indices from 4 to 21 .Physical And Chemical Properties Analysis
Diisopropylphosphite is a colorless viscous liquid . The chemical formula is C6H15O3P and the molar mass is 166.157 g·mol−1 .Scientific Research Applications
1. Target for Chemotherapy
Diisopropyl isopropylphosphonate derivatives have been investigated for their potential use in chemotherapy. For example, a study discusses a monosulfone derivative of this compound, which could have implications for chemotherapy treatments (Wong, Olmstead, & Gervay-Hague, 2007).
2. Electrosynthesis of Phosphonates
The compound has been used in the electrosynthesis of various phosphonates. A study detailed the electrochemical activation of magnesium for the rapid and efficient synthesis of 1,1-dichloroalkylphosphonates from diisopropyl trichloromethylphosphonate (Jubault, Feasson, & Collignon, 1995).
3. Synthesis of Mercapto-phosphono Substituted Heterocycles
Another significant application is in the synthesis of mercapto-phosphono substituted heterocycles. A study showed the creation of various phosphonates from lithiated derivatives of thiophosphates (Masson, Saint-Clair, & Saquet, 1994).
4. Study on Pyrolysis Behavior
The pyrolysis behavior of diisopropyl methylphosphonate, a related compound, has been studied to understandthe decomposition of organophosphorus chemical warfare nerve agents. This research provides insights into the thermal decomposition processes and products of these compounds (Zegers & Fisher, 1998).
5. Creation of Amino Protected Peptides
This compound derivatives have been used in the synthesis of amino-protected peptides. These peptides have potential applications in pharmaceuticals and biochemical research (Breuer et al., 1991).
6. Catalyzed Phosphonation in Green Chemistry
It has been utilized in green chemistry for the palladacycle-catalyzed phosphonation of aryl halides in water. This process represents an environmentally friendly approach to C-P bond formation (Xu, Yang, Zhang, & Wu, 2013).
7. Interaction with Metal Halides
The interaction of diisopropyl methylphosphonate with metal halides has been studied, leading to the formation of various metal complexes. This research is relevant in the field of inorganic chemistry and materials science (Mikulski et al., 1969).
Mechanism of Action
Safety and Hazards
Diisopropylphosphite is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as extremely flammable, catches fire spontaneously if exposed to air, may be fatal if swallowed and enters airways, causes severe skin burns and eye damage, may cause respiratory irritation, may cause drowsiness or dizziness, suspected of damaging fertility, and may cause damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
2-[propan-2-yl(propan-2-yloxy)phosphoryl]oxypropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O3P/c1-7(2)11-13(10,9(5)6)12-8(3)4/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFSQTGEVLHCIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C)C)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575367 | |
Record name | Dipropan-2-yl propan-2-ylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80575367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3759-39-5 | |
Record name | Dipropan-2-yl propan-2-ylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80575367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisopropyl isopropylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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